molecular formula C26H46NO5P B12391459 Pap-IN-2

Pap-IN-2

Cat. No.: B12391459
M. Wt: 483.6 g/mol
InChI Key: TUEIJAMJKFTRLS-UHFFFAOYSA-N
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Description

Pap-IN-2, also known as Compound 35, is a potent inhibitor of purple acid phosphatase. This enzyme is involved in various biological processes, including bone resorption. The inhibition constant (Ki) of this compound is 186 nanomolar, making it a highly effective inhibitor. This compound is of particular interest in the development of treatments for osteoporosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pap-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar inhibitors involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Key steps would include the purification of intermediates, final product isolation, and quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Pap-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under controlled temperature and solvent conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups.

Scientific Research Applications

Pap-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its role in inhibiting purple acid phosphatase and its effects on cellular processes.

    Medicine: Explored for its potential in developing treatments for osteoporosis and other bone-related diseases.

    Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control and analytical testing.

Mechanism of Action

Pap-IN-2 exerts its effects by binding to the active site of purple acid phosphatase, thereby inhibiting its enzymatic activity. This inhibition prevents the enzyme from catalyzing the hydrolysis of phosphate esters, which is crucial for bone resorption. The molecular targets include the active site residues of the enzyme, and the pathways involved are related to bone metabolism and cellular signaling.

Comparison with Similar Compounds

    Acetaminophen: A commonly used analgesic and antipyretic, structurally related to p-aminophenol.

    p-Aminophenol: A reactive compound used in organic synthesis, known for its toxicity and structural similarity to Pap-IN-2.

    Phenacetine: An analgesic and antipyretic, less toxic than p-aminophenol but still capable of causing cellular damage.

Uniqueness: this compound is unique due to its high potency as an inhibitor of purple acid phosphatase, with a low inhibition constant (Ki) of 186 nanomolar. This makes it a valuable compound for research and potential therapeutic applications, particularly in the treatment of osteoporosis .

Properties

Molecular Formula

C26H46NO5P

Molecular Weight

483.6 g/mol

IUPAC Name

[(4-methoxyphenyl)-(octadecanoylamino)methyl]phosphonic acid

InChI

InChI=1S/C26H46NO5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(28)27-26(33(29,30)31)23-19-21-24(32-2)22-20-23/h19-22,26H,3-18H2,1-2H3,(H,27,28)(H2,29,30,31)

InChI Key

TUEIJAMJKFTRLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(C1=CC=C(C=C1)OC)P(=O)(O)O

Origin of Product

United States

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